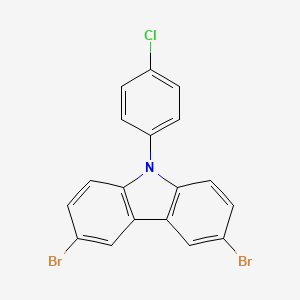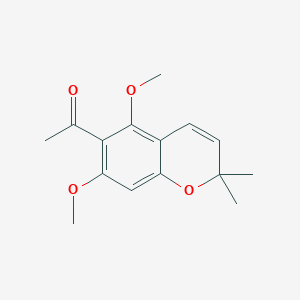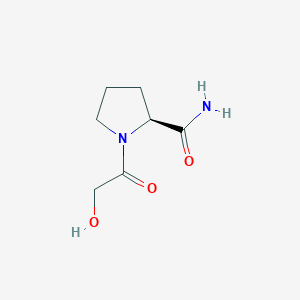
(S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide is a chiral compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-2-carboxylic acid.
Reaction Conditions: The carboxylic acid group is first protected using a suitable protecting group. The protected intermediate is then subjected to a series of reactions including reduction, acetylation, and deprotection to yield the final product.
Industrial Production Methods: Industrial production may involve optimized reaction conditions such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Applications De Recherche Scientifique
(S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of fine chemicals and as a precursor for other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide: The enantiomer of the compound, which may have different biological activities.
Pyrrolidine-2-carboxamide derivatives: Other derivatives with varying substituents on the pyrrolidine ring.
Uniqueness
(S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals.
Propriétés
Formule moléculaire |
C7H12N2O3 |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
(2S)-1-(2-hydroxyacetyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H12N2O3/c8-7(12)5-2-1-3-9(5)6(11)4-10/h5,10H,1-4H2,(H2,8,12)/t5-/m0/s1 |
Clé InChI |
LXCXYTPSNJOTPN-YFKPBYRVSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)CO)C(=O)N |
SMILES canonique |
C1CC(N(C1)C(=O)CO)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


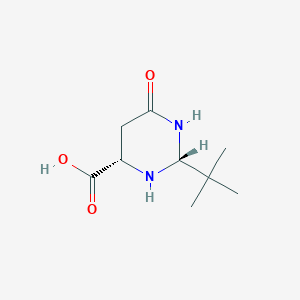
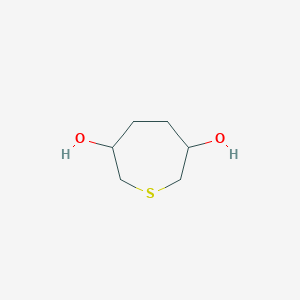
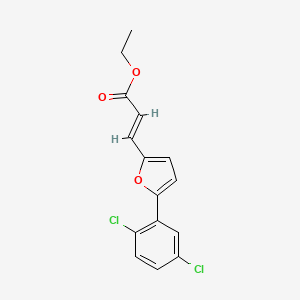
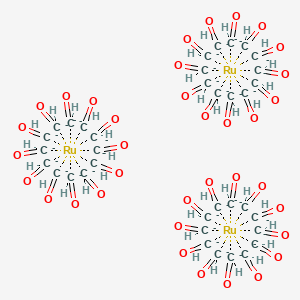
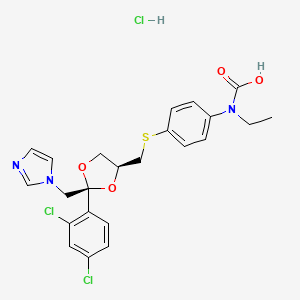
![(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanol](/img/structure/B11765966.png)
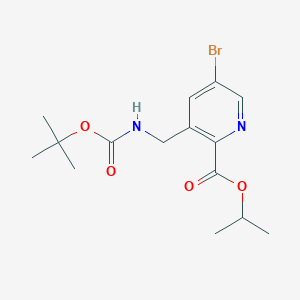

![4-(7,7-Dichloro-6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile](/img/structure/B11765979.png)


